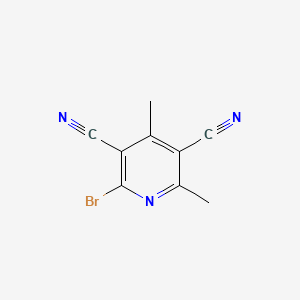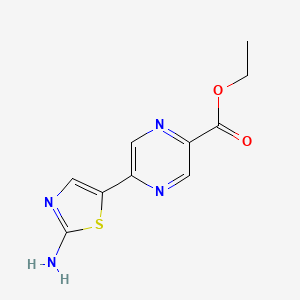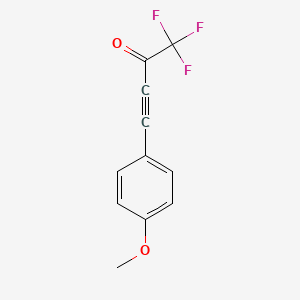
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a butynone backbone
Méthodes De Préparation
The synthesis of 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane at 20°C in ethyl ether. This reaction proceeds through a [3+2]-cycloaddition mechanism, followed by an uncommon [3+6]-cycloaddition with another molecule of diphenyldiazomethane. The resulting diadduct undergoes a 1,5-hydride shift and fragmentation, leading to the final product .
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3+2] and [3+6] cycloaddition reactions with diphenyldiazomethane, forming complex polycyclic structures.
Substitution Reactions: It can react with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: The compound reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Applications De Recherche Scientifique
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cycloaddition and substitution reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one involves its ability to undergo cycloaddition reactions, forming complex polycyclic structures. These reactions are facilitated by the presence of the trifluoromethyl and methoxyphenyl groups, which stabilize the transition states and intermediates. The compound’s reactivity is influenced by its electronic structure, which allows it to participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one can be compared with other similar compounds, such as:
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: This compound shares a similar backbone but lacks the methoxy group, resulting in different reactivity and applications.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This compound has an ethoxy group instead of a methoxy group, leading to different chemical properties and reactivity.
Propriétés
Numéro CAS |
89965-74-2 |
|---|---|
Formule moléculaire |
C11H7F3O2 |
Poids moléculaire |
228.17 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-yn-2-one |
InChI |
InChI=1S/C11H7F3O2/c1-16-9-5-2-8(3-6-9)4-7-10(15)11(12,13)14/h2-3,5-6H,1H3 |
Clé InChI |
HUFRSBIXHLIHTH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C#CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093371.png)
![12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13093374.png)
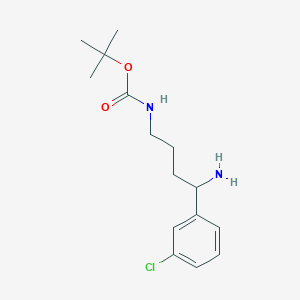

![(3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-vinyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole](/img/structure/B13093378.png)
![2,2'-Di(piperidin-1-yl)-[4,5'-bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B13093391.png)
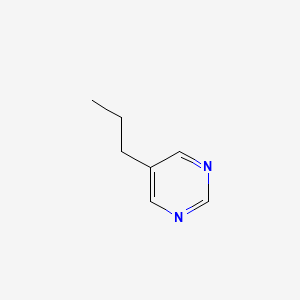
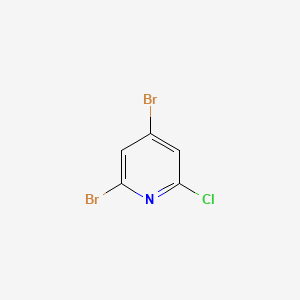


![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)

